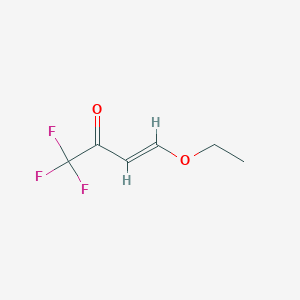

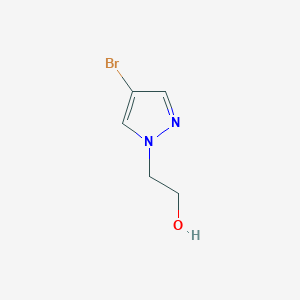

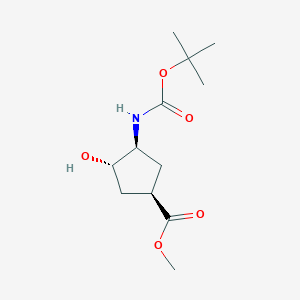

![molecular formula C22H35NO3 B042405 Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate CAS No. 100499-85-2](/img/structure/B42405.png)

Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves multi-step chemical processes, including reactions that lead to the formation of key intermediates. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate demonstrates a three-step process starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, illustrating the complexity of synthesizing piperidine-based compounds (Kong et al., 2016).

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular and crystal structures of piperidine derivatives, highlighting the importance of hydrogen bonding and molecular packing in the stabilization of these structures. For instance, studies on derivatives like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal intricate details about their molecular orientation and packing driven by hydrogen bonds (Didierjean et al., 2004).

Chemical Reactions and Properties

The reactivity of piperidine derivatives can be attributed to their functional groups, which participate in various chemical reactions. For example, the presence of hydroxyl, carboxylate, and ether groups in these molecules influences their chemical behavior and interactions, including hydrogen bonding and C-H…π interactions (Khan et al., 2013).

Scientific Research Applications

Synthetic Routes and Chemical Recycling

Graphical Synthetic Routes of Vandetanib : Research on Vandetanib, a compound with a structural moiety similar to the query compound, highlights various synthetic routes, including substitution, deprotection, and cyclization processes. These methodologies could potentially be applied to or provide insights into the synthesis of complex molecules like the queried compound, demonstrating commercial value in pharmaceutical manufacturing (W. Mi, 2015).

Chemical Recycling of Poly(ethylene terephthalate) : Studies on the chemical recycling of PET emphasize hydrolysis and glycolysis techniques for recovering monomers, which could be analogous to processes for breaking down or repurposing compounds similar to the query. These insights highlight the broader applicability of chemical recycling technologies in managing and reutilizing chemical waste (G. Karayannidis & D. Achilias, 2007).

Biodegradation and Environmental Fate

- Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) : The review on ETBE biodegradation in soil and groundwater identifies microorganisms capable of degrading ETBE, a compound structurally related to the query, via aerobic processes. This research underscores the environmental impact and degradation pathways of ether-containing compounds, potentially guiding studies on the environmental fate of similar chemicals (S. Thornton et al., 2020).

Pharmacological Applications

- Synthesis and Evaluation of Ligands for D2-like Receptors : The development of arylcycloalkylamines, which include structural motifs analogous to the queried compound, highlights their role in enhancing the potency and selectivity of binding affinity at D2-like receptors. This research reflects the potential pharmacological applications of structurally complex compounds in designing targeted therapies (D. Sikazwe et al., 2009).

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. For example, some piperidine derivatives can be harmful if swallowed or inhaled, and may cause eye irritation3.

Future Directions

Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its properties for potential use as a pharmaceutical1.

Please note that this is a general analysis based on the classes of compounds this molecule belongs to, and the specific properties and behaviors of this compound could vary. For detailed information, experimental studies and laboratory analysis are needed.

properties

IUPAC Name |

ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO3/c1-5-26-21(25)18-12-15-23(16-13-18)14-6-7-20(24)17-8-10-19(11-9-17)22(2,3)4/h8-11,18,20,24H,5-7,12-16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAAPQXURBSWHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CCCC(C2=CC=C(C=C2)C(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate | |

CAS RN |

100499-85-2 |

Source

|

| Record name | Ethyl 1-(4-(4-(1,1-dimethylethyl)phenyl)-4-hydroxybutyl)piperidine-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100499852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL 1-(4-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-HYDROXYBUTYL)PIPERIDINE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN6VVX638B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

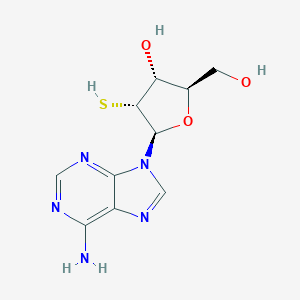

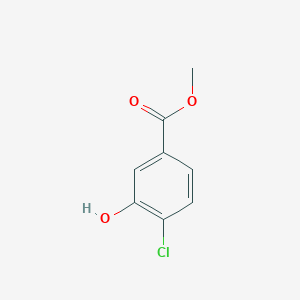

![1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate](/img/structure/B42322.png)